- Thionyl chloride-benzotriazole in methylene chloride. A convenient solution for conversion of alcohols and carboxylic acids expeditiously into alkyl chlorides and acid chlorides by simple titrationSynlett, 1999, (11), 1763-1765,
Cas no 90-99-3 (Chlorodiphenylmethane)

Chlorodiphenylmethane Chemical and Physical Properties
Names and Identifiers
-
- (Chloromethylene)dibenzene
- Diphenylmethyl chloride
- 7-Chloro-1,3-Dihydro-5-(2-Fluorophenyl)-2-Nitromethylene-2H-1,4-Benzodiazepine
- Benzhydryl chloride
- alpha-Chlorodiphenylmethane
- Benzene 1,1'-(chloromethylene)bis
- Diphenylchloromethane
- 1,1'-(Chloromethylene)bisbenzene
- Chlorodiphenylmethane
- 1,1-DIPHENYLCHLOROMETHANE
- 1-chloro-1,1-diphenylmethane
- diphenyl-1-chloromethane
- Methane,chlorodiphenyl
- α-Chlorodiphenylmethane
- 1,1-Diphenylmethyl Chloride
- Benzene, 1,1'-(chloromethylene)bis-
- Chloro(diphenyl)methane
- Methane, chlorodiphenyl-
- CN9N9AYV4B
- Chlorodiphenylmethane, 98%
- ZDVDCDLBOLSVGM-UHFFFAOYSA-N
- (chlorophenylmethyl)benzene
- alpha-Chloroditan
- [Chloro(phenyl)methyl]benzene
- benzhydrylchloride
- benzhydryl-chloride
- diphenylmethylchloride
- [Chloro(phenyl)methyl]benzene #
- Benzene,1'-(chloromethylene)bis-
- diphenyl methylchloride
- EN300-20926
- Q-200687
- AKOS000120659
- DTXSID10861684
- NSC76584
- FT-0622661
- MFCD00000855
- F0001-2208
- EINECS 202-031-7
- NSC-76584
- D70178
- NSC 76584
- Q27275553
- 1,1'-(Chloromethylene)bis(benzene)
- HSDB 2804
- 90-99-3
- InChI=1/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13
- chloro-diphenyl-methane
- AI3-11230
- N-(4-FLUOROPHENYL)ANTHRANILICACID
- AS-11942
- AM20041357
- 1-chloro-1, 1-diphenylmethane
- UNII-CN9N9AYV4B
- chlor(diphenyl)methan
- SCHEMBL151375
- CS-W015490
- .ALPHA.-CHLORODIPHENYLMETHANE
- B1078
- .ALPHA.-CHLORODITAN
- diphenymethyl chloride
- a-Chlorodiphenylmethane
- CHLORODIPHENYLMETHANE [HSDB]
- 1,1′-(Chloromethylene)bis[benzene] (ACI)
- Methane, chlorodiphenyl- (6CI, 8CI)
- 1,1'(Chloromethylene)bisbenzene
- DB-057236
- 1,1'-(Chloromethylene)bisbenzene; Benzhydryl Chloride; ChlorodiphenylmethaneDiphenylchloromethane; Diphenylmethyl Chloride; NSC 76584; alpha-Chlorodiphenylmethane
- Benzene, 1,1'(chloromethylene)bis
- DTXCID10810571
- NS00041106
- alphaChloroditan
-
- MDL: MFCD00000855
- Inchi: 1S/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
- InChI Key: ZDVDCDLBOLSVGM-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC=CC=1)C1C=CC=CC=1
- BRN: 607925
Computed Properties
- Exact Mass: 202.05500
- Monoisotopic Mass: 202.055
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.9
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Transparent colorless to yellow liquid
- Density: 1.14 g/mL at 25 °C(lit.)
- Melting Point: 15-17 °C (lit.)
- Boiling Point: 140 °C/3 mmHg(lit.)
- Flash Point: Fahrenheit: 233.6 ° f < br / > Celsius: 112 ° C < br / >
- Refractive Index: n20/D 1.595(lit.)
- Water Partition Coefficient: Slightly soluble
- PSA: 0.00000
- LogP: 4.01480
Chlorodiphenylmethane Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H315,H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:UN 3265 8/PG 2
- WGK Germany:3
- Hazard Category Code: 36/38
- Safety Instruction: S26-S36-S24/25
-
Hazardous Material Identification:
- HazardClass:8
- Safety Term:8
- PackingGroup:II
- TSCA:Yes
- Risk Phrases:R36/37/38
- Packing Group:III
Chlorodiphenylmethane Customs Data
- HS CODE:29036990
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Chlorodiphenylmethane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A674425-5g |
Benzhydryl Chloride |
90-99-3 | 95% | 5g |
$6.0 | 2023-09-02 | |
abcr | AB146955-1 kg |
Benzhydryl chloride, 98%; . |
90-99-3 | 98% | 1kg |
€753.60 | 2023-05-09 | |
Enamine | EN300-20926-5.0g |
[chloro(phenyl)methyl]benzene |
90-99-3 | 93% | 5g |
$29.0 | 2023-05-03 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1078-500ML |
Benzhydryl Chloride |
90-99-3 | >95.0%(GC) | 500ml |
¥2190.00 | 2024-04-15 | |
Life Chemicals | F0001-2208-0.5g |
Chlorodiphenylmethane |
90-99-3 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24764-500g |
Benzhydryl chloride, 98% |
90-99-3 | 98% | 500g |
¥7041.00 | 2023-02-15 | |
Ambeed | A674425-100g |
Benzhydryl Chloride |
90-99-3 | 95% | 100g |
$38.0 | 2023-06-13 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 125032-100G |
Chlorodiphenylmethane |
90-99-3 | 100g |
¥2206.28 | 2023-12-10 | ||
TRC | C368015-100g |
Chlorodiphenylmethane |
90-99-3 | 100g |
$ 114.00 | 2023-09-08 | ||
TRC | C368015-50g |
Chlorodiphenylmethane |
90-99-3 | 50g |
$ 80.00 | 2023-09-08 |
Chlorodiphenylmethane Production Method
Synthetic Circuit 1
Synthetic Circuit 2
- A simple method for the conversion of adamantyl, benzyl and benzyhydryl alcohols to their corresponding bromides and chlorides and the transhalogenation of adamantyl, benzyl, benzhydryl and tertiary alkyl bromides and chloridesSynthesis, 1989, (8), 614-16,
Synthetic Circuit 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
- Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and CarbinolsOrganic Letters, 2023, 25(25), 4650-4655,
Synthetic Circuit 4
- Selenium and tellurium tetrachlorides as reagents for the conversion of alcohols to alkyl chlorides and tellurium tetrachloride as a Lewis acid catalyst for aromatic alkylationBulletin of the Chemical Society of Japan, 1986, 59(11), 3617-20,
Synthetic Circuit 5
Synthetic Circuit 6
- Stereoselective synthesis of (Z)-1-benzhydryl-4-cinnamylpiperazines via the Wittig reactionSynthetic Communications, 2014, 44(5), 600-609,
Synthetic Circuit 7
- Substitution reactions on carbon utilizing organotin reagents1974, , ,,
Synthetic Circuit 8
1.2 Reagents: Oxalyl chloride Solvents: Chloroform ; 7 h, rt
- Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel ReactionJournal of Organic Chemistry, 2011, 76(16), 6749-6767,
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
- Chlorination of Benzylic and Allylic Alcohols with Trimethylsilyl Chloride Enhanced by Natural Sodium MontmorilloniteSynlett, 2014, 25(18), 2639-2643,
Synthetic Circuit 14
Synthetic Circuit 15
- Synthesis of New Camphor-Based Carbene Ligands and Their Application in a Copper-Catalyzed Michael Addition with B2Pin2Synthesis, 2015, 47(6), 789-800,
Chlorodiphenylmethane Raw materials
Chlorodiphenylmethane Preparation Products
Chlorodiphenylmethane Related Literature
-
David R. Snead,Timothy F. Jamison Chem. Sci. 2013 4 2822
-
2. Some observations relating to substituent effects in halogenation. Part III. The kinetics of the reaction of diphenylmethane with chlorine acetate in aqueous acetic acid at 25°M. Hassan,G. Yousif J. Chem. Soc. B 1968 459
-
Michael A. Tandiary,Yoichi Masui,Makoto Onaka RSC Adv. 2015 5 15736
-
H. H. Huang J. Chem. Soc. C 1969 1435
-
5. CCCVI.—Investigations on the bivalency of carbon. Part I. The displacement of chlorine from diphenychloromethane. s-Tetraphenyldimethyl etherAllan Miles Ward J. Chem. Soc. 1927 2285
Additional information on Chlorodiphenylmethane
Comprehensive Overview of Chlorodiphenylmethane (CAS No. 90-99-3): Properties, Applications, and Industry Insights
Chlorodiphenylmethane (CAS No. 90-99-3), also known as benzhydryl chloride, is an organochlorine compound with significant relevance in synthetic chemistry and industrial applications. Its molecular structure, featuring a chlorine atom bonded to a diphenylmethane backbone, grants it unique reactivity, making it a versatile intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. This article delves into its physical-chemical properties, synthetic pathways, and emerging trends aligned with sustainability and green chemistry—topics highly searched by researchers and industry professionals.
The compound’s molecular formula (C13H11Cl) and molecular weight (202.68 g/mol) are critical for stoichiometric calculations in synthesis. Under standard conditions, Chlorodiphenylmethane appears as a colorless to pale-yellow liquid with a distinctive aromatic odor. Its boiling point (305–310°C) and solubility (organic solvents like ethanol or ether) are frequently queried in academic databases, reflecting user interest in practical handling and formulation. Notably, its stability under inert atmospheres is a key focus for storage protocols.
In pharmaceuticals, CAS No. 90-99-3 serves as a precursor for antihistamines and antipsychotic agents. Recent PubMed trends highlight searches for "Chlorodiphenylmethane derivatives in drug discovery," underscoring its role in modular synthesis. The compound’s electrophilic nature enables Friedel-Crafts reactions, a topic often explored in organic chemistry forums. Meanwhile, the agrochemical sector leverages its intermediates for crop protection agents, aligning with the global demand for sustainable pest control solutions—a hot topic in ESG (Environmental, Social, and Governance) reports.
From an industrial perspective, benzhydryl chloride is pivotal in producing dyes and fragrances. Patent analyses reveal growing interest in "eco-friendly synthesis of Chlorodiphenylmethane," driven by regulatory pressures to reduce halogenated waste. Innovations like catalytic hydrogenation or photochemical methods are gaining traction, as evidenced by Google Scholar metrics. These advancements address the "green chemistry" queries dominating academic and industrial search trends.
Safety profiles of CAS No. 90-99-3 are meticulously documented in SDS (Safety Data Sheets), with emphasis on proper ventilation and PPE (Personal Protective Equipment). While not classified under stringent regulations, its handling requires adherence to GHS (Globally Harmonized System) guidelines—a recurring search term among laboratory personnel. Environmental persistence data, though limited, is increasingly requested in lifecycle assessments (LCA), reflecting broader ecological concerns.
Market analyses indicate steady demand for Chlorodiphenylmethane, particularly in Asia-Pacific pharmaceutical hubs. Keywords like "suppliers of CAS 90-99-3" and "high-purity benzhydryl chloride" trend in B2B platforms, highlighting commercial interest. Furthermore, its potential in polymer stabilizers and UV absorbers is a niche yet growing application, often discussed in material science forums.
In summary, Chlorodiphenylmethane (CAS No. 90-99-3) bridges academic research and industrial innovation. Its multifaceted applications, coupled with evolving synthetic methodologies, position it as a compound of enduring relevance. By addressing user-driven queries—from "mechanism of benzhydryl chloride reactions" to "sustainable production techniques"—this overview aligns with SEO best practices while maintaining scientific rigor.
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